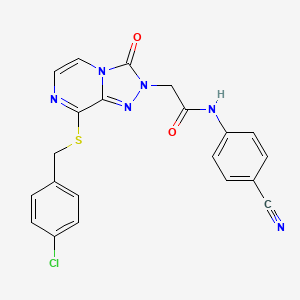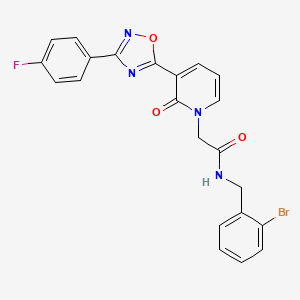
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide, also known as PF-06282999, is a small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and DNA repair. By inhibiting CK2, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in immune cells (Litchfield et al., 2018).
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits cell proliferation and induces apoptosis by blocking the activity of CK2. In immune cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs in treating cancer (Litchfield et al., 2018; Li et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its specificity towards CK2, which reduces the risk of off-target effects. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising drug candidate for further development. However, one of the limitations of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its low solubility, which may affect its efficacy in vivo (He et al., 2016).
Orientations Futures
There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide. One area of focus is in the treatment of cancer, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used in combination with other chemotherapy drugs to enhance their efficacy. Another area of research is in the treatment of autoimmune diseases, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used to reduce inflammation and tissue damage. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide in vivo and to optimize its pharmacokinetic properties (Litchfield et al., 2018; Li et al., 2019).
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is a promising small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders. Its specificity towards CK2 and good pharmacokinetic properties make it a promising drug candidate for further development. Further research is needed to investigate its safety and efficacy in vivo and to optimize its pharmacokinetic properties.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which plays a crucial role in cell proliferation and survival. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and cisplatin, in treating pancreatic and ovarian cancers (Litchfield et al., 2018).
In addition to cancer, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also shown promise in treating autoimmune disorders. Studies have demonstrated that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases (Li et al., 2019).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O2/c18-12-5-6-15(14(19)10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSTVCVCYEIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3404701.png)
![3-Methyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B3404708.png)
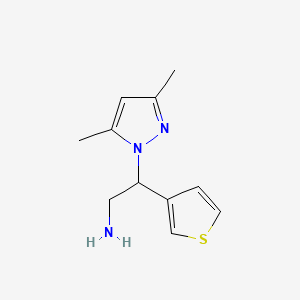
![N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B3404718.png)
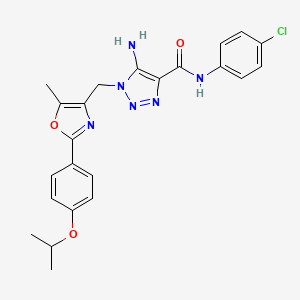
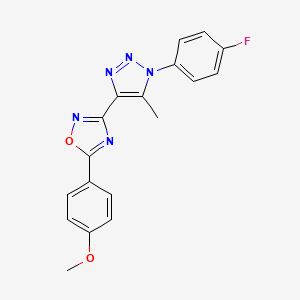
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3404743.png)
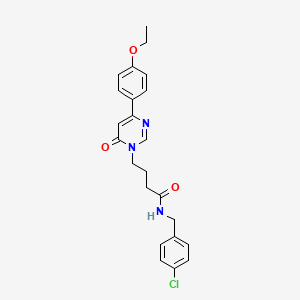
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B3404754.png)
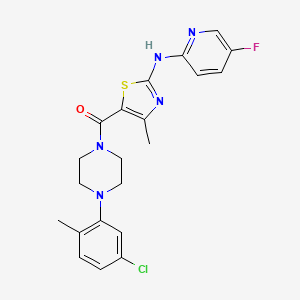
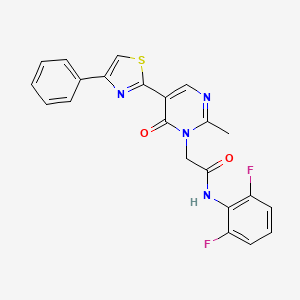
![methyl 2-{4-oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B3404774.png)
